3-Pyridinol, 2,6-difluoro-4-methoxy-
Description
3-Pyridinol, 2,6-difluoro-4-methoxy- (CAS RN 1184172-36-8) is a halogenated pyridine derivative with the molecular formula C₆H₅F₂NO₂ and a molecular weight of 161.1062 g/mol . Its structure features a hydroxyl group at the 3-position, fluorine atoms at positions 2 and 6, and a methoxy group at position 4. This substitution pattern imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
1184172-36-8 |
|---|---|
Molecular Formula |
C6H5F2NO2 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
2,6-difluoro-4-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H5F2NO2/c1-11-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3 |
InChI Key |
RDBQCSKGJYIMQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1O)F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation and Methoxylation of Pyridine Precursors
The most direct route to 2,6-difluoro-4-methoxy-3-pyridinol involves sequential halogenation and alkoxylation of a pyridine scaffold. A seminal method described by starts with 2,6-difluoro-4-methoxypyridine (1) , which undergoes hydroxylation at the 3-position. The reaction employs dimethylformamide (DMF) as a solvent under an inert nitrogen atmosphere, with Schlenk line techniques ensuring oxygen-free conditions. A solution of 2,6-difluoro-4-methoxypyridine (28.54 mmol) in DMF is heated to 70 °C for 16 hours, followed by celite filtration and recrystallization in ethanol to yield the product as a white solid (86.48% yield). Fourier-transform infrared (FT-IR) analysis confirms the presence of characteristic vibrations for the hydroxyl (3108 cm⁻¹) and methoxy groups (1219 cm⁻¹).
Critical to this method is the stability of the methoxy group under reaction conditions. Methyl triflate serves as the methylating agent for introducing the methoxy group, reacting with imidazole intermediates in DMF at room temperature. The use of methyl triflate avoids side reactions associated with harsher alkylating agents, ensuring high regioselectivity.
Functionalization via Imidazolium Intermediates
A related approach involves synthesizing 1,1'-(2,6-p-methoxypyridinediyl)bis[3-methyl-1H-imidazolium] ditriflate (7) as a precursor. This bis-imidazolium salt is prepared by reacting 2,6-di(1H-imidazol-1-yl)-4-methoxypyridine (6) with methyl triflate in DMF. The reaction proceeds quantitatively within 16 hours, leveraging the nucleophilicity of the imidazole nitrogen atoms. Subsequent hydrolysis of the imidazolium salt under basic conditions yields the target 3-pyridinol derivative.
This method highlights the utility of N-heterocyclic carbene (NHC) precursors for directing substitution patterns. The electron-withdrawing triflate counterions stabilize the intermediate, preventing undesired ring-opening reactions.
Cyclization and One-Pot Synthesis Approaches
Enone Cyclization for Pyridine Ring Formation
An alternative strategy, adapted from large-scale syntheses of related fluoropyridines, involves constructing the pyridine ring via cyclization of enone intermediates. For example, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile (18) undergoes cyclization with O-methoxylamine hydrochloride in acetic acid, followed by hydrobromic acid-mediated ring closure. The reaction forms a pyridine scaffold, which is subsequently reduced in situ using zinc to yield the hydroxyl group at the 3-position.
This one-pot procedure eliminates the need for isolating intermediates, streamlining the synthesis. On a 3.0 kg scale, the cyclization and reduction steps achieve a 60% yield, demonstrating industrial viability. Key advantages include the avoidance of fluorinating agents and the use of commercially available 2,2-difluoroacetic anhydride as a starting material.
Hofmann Degradation of Pyridinium Salts
Hofmann degradation, a classical method for synthesizing 3-hydroxypyridines, has been applied to derivatives of 2,6-difluoro-4-methoxypyridine. Treatment of a pyridinium salt with nitrous acid generates a primary amine, which undergoes deamination to yield the hydroxyl group. For instance, 3-hydroxy-4-methyl-5-phenylpyridine is obtained in 42% yield via this route. While lower yielding than substitution methods, this approach remains valuable for introducing hydroxyl groups in sterically hindered positions.
Alternative Functional Group Interconversion Methods
Alkali Fusion of Sulfonic Acids
Alkali fusion of pyridinesulfonic acids provides a route to 3-hydroxypyridines under high-temperature conditions. Sulfonic acid groups at the 3-position are displaced by hydroxide ions in molten sodium hydroxide, yielding the hydroxylated product. This method, though effective for simple derivatives, faces challenges in maintaining regioselectivity for multiply substituted pyridines like 2,6-difluoro-4-methoxy-3-pyridinol.
Nucleophilic Displacement of Halogens
Direct displacement of fluorine atoms in 2,6-difluoro-4-methoxypyridine with hydroxide ions is thermodynamically disfavored due to the strong C–F bond. However, using copper(I) cyanide in dimethylformamide facilitates substitution at elevated temperatures. For example, 3-cyano derivatives are hydrolyzed to 3-hydroxypyridines under alkaline conditions, though yields are moderate (66–85%).
Large-Scale Production and Process Optimization
Solvent and Catalyst Selection
Industrial-scale synthesis prioritizes solvent systems enabling easy product isolation. In the one-pot cyclization method, acetic acid serves as both solvent and acid catalyst, minimizing waste. Post-reaction work-up involves filtration over celite, solvent concentration, and precipitation with heptane, achieving a 72% yield on a 50 g scale.
Purity and Stability Considerations
Recrystallization from ethanol or heptane ensures high purity (>98%), as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . The compound exhibits stability under inert storage conditions but is sensitive to prolonged exposure to moisture, necessitating anhydrous handling.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 2,6-difluoro-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or methoxy group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,6-difluoro-4-methoxy-pyridine-3-one.
Reduction: Formation of 2,6-difluoro-4-methoxy-pyridine.
Substitution: Formation of 2,6-difluoro-4-methoxy-pyridine derivatives with various substituents.
Scientific Research Applications
3-Pyridinol, 2,6-difluoro-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 2,6-difluoro-4-methoxy- involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position: The position of fluorine and methoxy groups significantly alters electronic distribution. For example, the 2,6-difluoro substitution in the target compound increases acidity compared to non-fluorinated analogs, as fluorine’s electronegativity withdraws electron density from the hydroxyl group .
- Functional Groups: The presence of -NH₂ in 2,6-dimethoxy-5-amino-3-pyridinol enhances its application in hair dyes, while methoxy groups in the target compound may improve lipid solubility for drug delivery .
- Halogen Effects : Chlorine in 3-Chloro-2,5,6-trifluoro-4-methoxypyridine adds steric bulk and alters reactivity compared to purely fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-difluoro-4-methoxy-3-pyridinol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or directed ortho-metallation (DoM) strategies. For example, fluorination of a methoxy-substituted pyridine precursor using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents under anhydrous conditions at −78°C to 0°C can achieve selective fluorination . Yield optimization requires precise stoichiometric control of fluorinating agents and inert atmosphere conditions (e.g., nitrogen or argon) to prevent hydrolysis . Characterization via NMR (δ −110 to −150 ppm for aromatic fluorine) and LC-MS is critical to confirm regioselectivity.
Q. How should researchers handle and store 2,6-difluoro-4-methoxy-3-pyridinol to ensure stability?
- Methodological Answer : The compound is sensitive to moisture and light. Storage under inert gas (nitrogen/argon) at 2–8°C in amber vials is recommended to prevent decomposition. Purity checks via HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) should precede experimental use .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns due to fluorine coupling.
- NMR : Two distinct fluorine signals for positions 2 and 6 (δ −120 to −140 ppm).
- IR : Stretching vibrations for C-F (1100–1200 cm) and O-H (broad ~3200 cm) .
- XRD : For crystalline samples, SHELX-based refinement (SHELXL/SHELXS) resolves positional disorder caused by fluorine electronegativity .
Advanced Research Questions
Q. How do electronic effects of the 2,6-difluoro and 4-methoxy substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine groups deactivate the pyridine ring, reducing electrophilic substitution but enhancing Suzuki-Miyaura coupling at position 3. Computational studies (DFT, B3LYP/6-311+G(d,p)) reveal decreased electron density at C3 (Mulliken charge: −0.12 vs. −0.08 in unsubstituted pyridine), favoring oxidative addition with Pd(0) catalysts. Methoxy at C4 stabilizes intermediates via resonance, improving yields (70–85% vs. 50% for non-methoxy analogs) .
Q. What strategies resolve contradictions in reported crystallographic data for fluorinated pyridinols?
- Methodological Answer : Discrepancies in unit cell parameters often arise from polymorphism or solvent inclusion. Use high-resolution synchrotron XRD (λ = 0.7–1.0 Å) with SHELXD for phase refinement. For disordered fluorine atoms, apply restraints (ISOR, DELU) in SHELXL to stabilize refinement . Comparative TGA-DSC analysis identifies solvent loss events that may distort crystallographic models .
Q. How can researchers evaluate the compound’s potential as a kinase inhibitor scaffold?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17) to assess binding affinity. Fluorine’s hydrophobic π-hole interactions with hinge-region residues (e.g., Met793) enhance selectivity .
- SAR Analysis : Synthesize analogs (e.g., 4-methoxy vs. 4-hydroxy) and test IC in enzymatic assays. Fluorine’s electronegativity improves metabolic stability but may reduce solubility—counterbalance with PEGylation or pro-drug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
